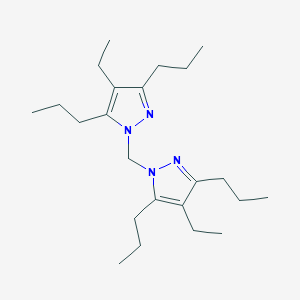
1,1'-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) is a compound belonging to the pyrazole family, characterized by its unique structure featuring two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their diverse biological activities and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) can be achieved through various methods. One common approach involves the Vilsmeier reaction, which is used to synthesize pyrazole-containing aldehydes . The reaction typically involves the use of reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired pyrazole derivatives.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs large-scale synthesis techniques, including one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions . These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazine, aryl halides, and copper powder. Reaction conditions vary depending on the desired product but often involve mild temperatures and the use of solvents such as DMSO .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for use in different applications .
Scientific Research Applications
1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) include:
- 1-ethylpyrazole-4-carbaldehyde
- 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde
- 1,1’-methylenebis(3,5-dimethylpyrazole-4-carbaldehyde)
Uniqueness
What sets 1,1’-Methylenebis(4-ethyl-3,5-dipropyl-1H-pyrazole) apart is its specific substitution pattern and the presence of a methylene bridge connecting the two pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
40012-16-6 |
|---|---|
Molecular Formula |
C23H40N4 |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
4-ethyl-1-[(4-ethyl-3,5-dipropylpyrazol-1-yl)methyl]-3,5-dipropylpyrazole |
InChI |
InChI=1S/C23H40N4/c1-7-13-20-18(11-5)22(15-9-3)26(24-20)17-27-23(16-10-4)19(12-6)21(25-27)14-8-2/h7-17H2,1-6H3 |
InChI Key |
FDFCEZJHEWOKPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=NN1CN2C(=C(C(=N2)CCC)CC)CCC)CCC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(2,4-Dibromophenoxy)but-2-yn-1-yl]decahydroquinoline](/img/structure/B14669230.png)
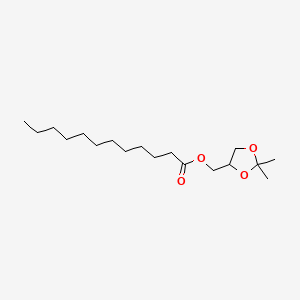
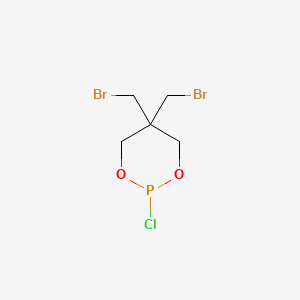
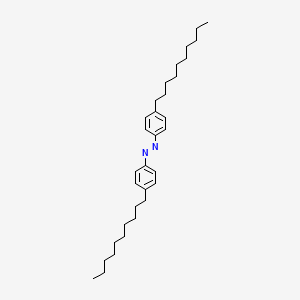
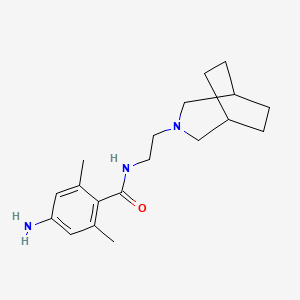
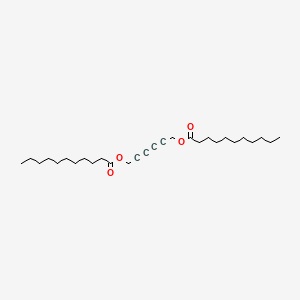
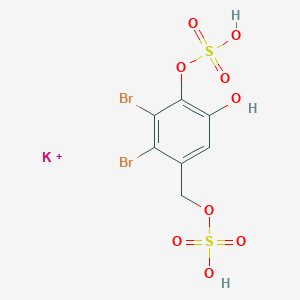
![1H-Pyrrolo[1,2-A][1,4]diazepine](/img/structure/B14669276.png)
![Diethyl[2-(prop-2-yn-1-yloxy)ethyl]propanedioate](/img/structure/B14669283.png)

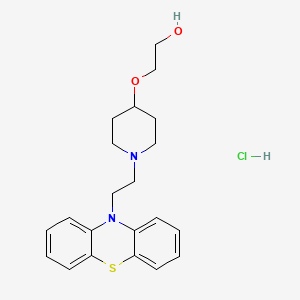

![4-ethoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14669300.png)
